molecular formula C15H16ClNO2 B1522233 Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate CAS No. 1033194-62-5

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate

Cat. No. B1522233
CAS RN: 1033194-62-5
M. Wt: 277.74 g/mol
InChI Key: KFTZRUWMBAAWHA-UHFFFAOYSA-N
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Description

“Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate” is a biochemical compound used for proteomics research . It has a molecular formula of C15H16ClNO2 and a molecular weight of 277.75 .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate” is defined by its molecular formula, C15H16ClNO2 . This indicates that it contains 15 carbon atoms, 16 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

“Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 277.75 .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthetic Studies on Potent Marine Drugs : This study involved synthesizing key intermediates for antitumor antibiotic studies, highlighting the importance of tert-butylquinoline derivatives in structural-activity relationship studies. The synthesis process employed condensation and cyclodehydration reactions, demonstrating the compound's role in developing marine drug analogs (Li et al., 2013).

  • Development of Novel Tert-butoxycarbonylation Reagent : The use of tert-butoxycarbonylation reagents for protecting acidic proton-containing substrates showcases the chemical's utility in synthetic chemistry. This application is crucial for chemoselective reactions under mild conditions, offering high yield and efficiency (Saito et al., 2006).

  • Antimalarial Drug Candidate Development : In the quest for new antimalarial drugs, tert-butyl isoquine (GSK369796) emerged as a promising candidate. This compound's development illustrates the potential of tert-butylquinoline derivatives in medicinal chemistry, designed based on various chemical and pharmacological considerations (O’Neill et al., 2009).

  • Innovations in Isoquinoline Synthesis : Research into creating substituted isoquinolines using catalytic reactions underscores the versatility of tert-butylquinoline derivatives in synthetic organic chemistry. These methods offer pathways to produce isoquinolines with potential applications across a wide range of chemical and pharmaceutical products (Pilgrim et al., 2013).

  • Corrosion Inhibition for Carbon Steel : Studies on the use of tert-butylquinoline derivatives as corrosion inhibitors demonstrate their potential in industrial applications. These compounds can protect carbon steel in acidic environments, which is critical for extending the lifespan of metal structures and components (Faydy et al., 2019).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be a potential hazard . The hazard statements associated with it are H302, H315, H320, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 6-chloro-2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-9-7-12(14(18)19-15(2,3)4)11-8-10(16)5-6-13(11)17-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTZRUWMBAAWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192777
Record name 1,1-Dimethylethyl 6-chloro-2-methyl-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033194-62-5
Record name 1,1-Dimethylethyl 6-chloro-2-methyl-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033194-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-chloro-2-methyl-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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